![molecular formula C23H21N3OS2 B2440830 2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole CAS No. 955240-36-5](/img/structure/B2440830.png)
2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole
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Description
2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In
Scientific Research Applications
Pyridazinone Compounds and COX-2 Inhibition
Pyridazinones, including compounds like ABT-963, are explored for their potent and selective inhibition of Cyclooxygenase-2 (COX-2), suggesting applications in anti-inflammatory and pain management research. ABT-963, for example, has shown significant anti-inflammatory potency and gastric safety, highlighting the therapeutic potential of pyridazinone derivatives in arthritis treatment (M. Asif, 2016).
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole and its derivatives are recognized for their wide range of biological activities. These compounds are integrated into the design of molecules with anti-viral, anti-microbial, anti-inflammatory, and anticancer properties. The review by Rosales-Hernández et al. (2022) emphasizes the importance of benzothiazole compounds in medicinal chemistry, including potential therapeutic agents and their mechanisms of pharmacological activities (M. Rosales-Hernández et al., 2022).
Thiazole Derivatives in Pharmaceutical Research
Thiazole derivatives are studied for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The synthesis and transformation of thiazole compounds are crucial in developing new drugs and understanding their chemical and biological properties (E. Abdurakhmanova et al., 2018).
properties
IUPAC Name |
2-(4-methoxyphenyl)-4-methyl-5-[6-[(2-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS2/c1-15-6-4-5-7-18(15)14-28-21-13-12-20(25-26-21)22-16(2)24-23(29-22)17-8-10-19(27-3)11-9-17/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRFGQQRPSUNMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole |
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